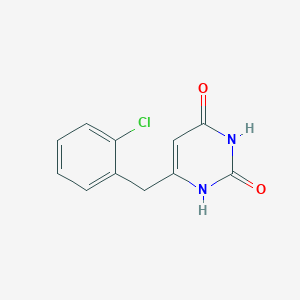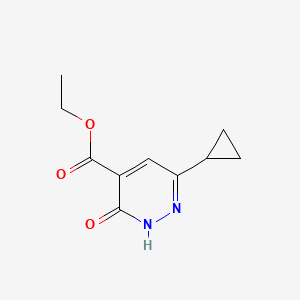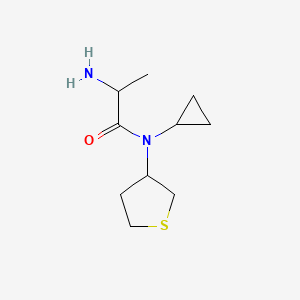
2-(3-(Fluoromethyl)azetidin-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
Methods of making 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, an intermediate useful for the synthesis of estrogen receptor modulating compounds, are described . More details about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
The molecular formula of 2-(3-(Fluoromethyl)azetidin-1-yl)aniline is C10H13FN2. It has a molecular weight of 180.22 g/mol.Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of various azetidinone derivatives, highlighting their significant antimicrobial potential. For example, the synthesis of azetidinones and thiazolidinones, incorporating 3-chloro and 4-fluoro aniline derivatives, has been shown to exhibit notable activity against bacteria and fungi, suggesting their utility in combating resistant microbial strains. These compounds, characterized by their structural novelty and effectiveness, represent a promising avenue for the development of new antimicrobial agents (Güner et al., 2000).
Anti-Inflammatory Activity
Another application of azetidinone derivatives is in the field of anti-inflammatory research. The synthesis of novel 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones and their exploration for anti-inflammatory activity have been documented. This study presents a new pathway for the creation of anti-inflammatory agents, showcasing the versatility of azetidinone derivatives in therapeutic applications (Sharma et al., 2013).
Anticonvulsant Agents
Additionally, the development of azetidinone derivatives as potential anticonvulsant agents represents a significant area of interest. The synthesis of novel quinazolin-4(3H)-onyl azetidinones and their evaluation for anticonvulsant activity have yielded promising results, indicating the potential of these compounds in the treatment of seizure disorders. This highlights the potential of azetidinone derivatives in addressing neurological conditions and expanding the therapeutic options for epilepsy (Singh, 2017).
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALUWYRMLDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)








![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)